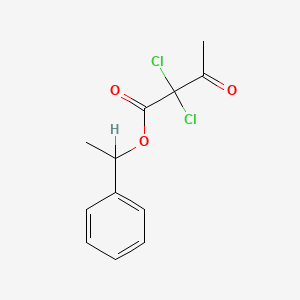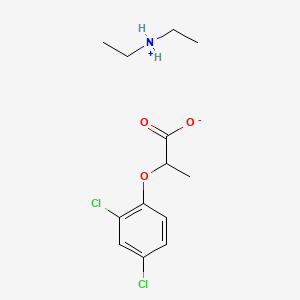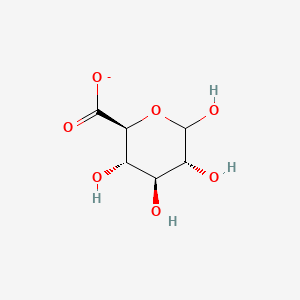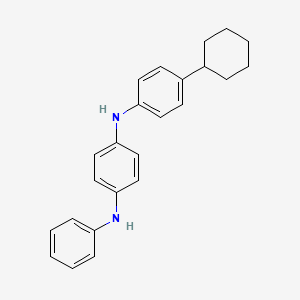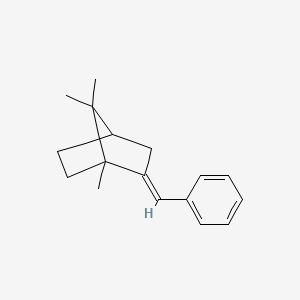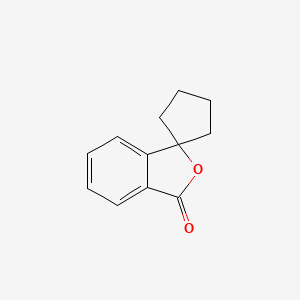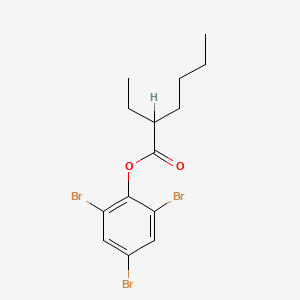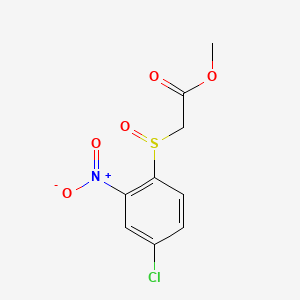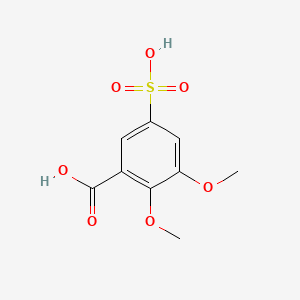
2,3-Dimethoxy-5-sulphobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-5-sulphobenzoic acid is an organic compound with the molecular formula C9H10O7S and a molecular weight of 262.2365 g/mol It is characterized by the presence of two methoxy groups and a sulfonic acid group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-sulphobenzoic acid typically involves the sulfonation of 2,3-dimethoxybenzoic acid. The reaction is carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents under controlled temperature conditions . The reaction proceeds through the electrophilic aromatic substitution mechanism, where the sulfonic acid group is introduced into the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxy-5-sulphobenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxy-5-sulphobenzoic aldehyde or this compound.
Reduction: Formation of 2,3-dimethoxy-5-sulfonylbenzoic acid.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
2,3-Dimethoxy-5-sulphobenzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-5-sulphobenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxybenzoic acid: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.
3,5-Dimethoxybenzoic acid: Differs in the position of the methoxy groups, which can affect its chemical properties and reactivity.
2,3-Dihydroxybenzoic acid: Contains hydroxyl groups instead of methoxy groups, leading to different chemical behavior and applications.
Uniqueness
2,3-Dimethoxy-5-sulphobenzoic acid is unique due to the presence of both methoxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
96446-21-8 |
|---|---|
Formule moléculaire |
C9H10O7S |
Poids moléculaire |
262.24 g/mol |
Nom IUPAC |
2,3-dimethoxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C9H10O7S/c1-15-7-4-5(17(12,13)14)3-6(9(10)11)8(7)16-2/h3-4H,1-2H3,(H,10,11)(H,12,13,14) |
Clé InChI |
ARYSOZFIGZXBFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



